Methyltetrazine-amino-PEG4-azide

CAS No.:

Cat. No.: VC18827580

Molecular Formula: C21H31N8O5+

Molecular Weight: 475.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H31N8O5+ |

|---|---|

| Molecular Weight | 475.5 g/mol |

| IUPAC Name | imino-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium |

| Standard InChI | InChI=1S/C21H30N8O5/c1-17-25-27-21(28-26-17)19-4-2-18(3-5-19)16-23-20(30)6-8-31-10-12-33-14-15-34-13-11-32-9-7-24-29-22/h2-5,22H,6-16H2,1H3/p+1 |

| Standard InChI Key | HCXJKTNNXLEXSV-UHFFFAOYSA-O |

| Canonical SMILES | CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCN=[N+]=N |

Introduction

Chemical Structure and Physicochemical Properties

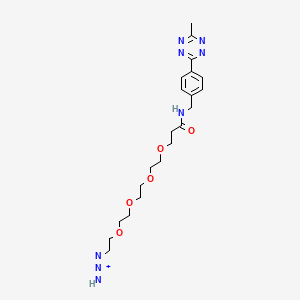

Molecular Architecture

Methyltetrazine-amino-PEG4-azide features a methyltetrazine moiety linked to an azide group via a PEG4 spacer. The methyltetrazine component (C3H5N4) is a six-membered aromatic ring with four nitrogen atoms, while the PEG4 spacer (C8H16O4) provides hydrophilicity and flexibility. The azide (-N3) group enables CuAAC reactions, forming stable triazole linkages with alkynes .

Molecular Formula: C17H23N7O4

Molecular Weight: 389.42 g/mol

Appearance: Red solid or oil (depending on formulation)

Purity: >95% (HPLC)

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Solubility | DMSO, DMF, DCM, MeOH | |

| Storage Conditions | -20°C, desiccated | |

| Stability in PBS | >24 hours at 37°C |

The PEG4 spacer mitigates steric hindrance during conjugation, a critical advantage when working with large biomolecules like antibodies . The compound’s red color arises from the tetrazine moiety’s π-π* transitions, which absorb strongly at 520–540 nm .

Synthesis and Quality Control

Synthetic Pathway

The synthesis involves sequential coupling reactions:

-

Tetrazine Formation: Condensation of nitriles with hydrazine derivatives under acidic conditions yields the methyltetrazine core.

-

PEG4 Spacer Attachment: The tetrazine is conjugated to a tetraethylene glycol diamine using carbodiimide chemistry (e.g., EDC/HOBt) .

-

Azide Functionalization: The terminal amine of the PEG4 spacer is converted to an azide via diazotransfer reactions using imidazole-1-sulfonyl azide .

Critical Parameters:

-

Solvent System: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) ensures solubility of both polar and nonpolar intermediates .

-

Temperature: Reactions proceed at 0–25°C to prevent tetrazine degradation .

-

Purification: Reverse-phase HPLC or size-exclusion chromatography achieves >95% purity .

Analytical Characterization

High-Performance Liquid Chromatography (HPLC): A C18 column with acetonitrile/water gradients confirms purity (>95%) .

Mass Spectrometry: ESI-MS shows [M+H]+ peaks at m/z 390.4 (calculated: 389.42) .

NMR Spectroscopy: 1H NMR in DMSO-d6 reveals characteristic signals:

-

Tetrazine protons: δ 9.2–9.5 ppm (singlet)

-

PEG4 methylenes: δ 3.4–3.7 ppm (multiplet)

-

Azide: δ 4.1 ppm (triplet)

Reactivity and Kinetic Profiling

Inverse Electron-Demand Diels-Alder (IEDDA)

Methyltetrazine-amino-PEG4-azide reacts with strained dienophiles like TCO at rates exceeding 1,000 M−1s−1 . The reaction proceeds via a concerted mechanism, forming a stable dihydropyridazine adduct:

Factors Influencing Reactivity:

-

Electron-Withdrawing Groups: Methyl substitution on tetrazine lowers the LUMO energy, accelerating IEDDA kinetics .

-

Solvent Effects: Aqueous buffers (pH 7.4) enhance rates compared to organic solvents due to hydrophobic interactions .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide terminus reacts with terminal alkynes in the presence of Cu(I) catalysts (e.g., TBTA), forming 1,4-disubstituted triazoles:

Catalyst Optimization: Copper sulfate with sodium ascorbate reduces Cu(II) to Cu(I) in situ, minimizing cytotoxicity .

Biomedical Applications

Targeted Drug Delivery

The compound enables site-specific conjugation of chemotherapeutics to monoclonal antibodies. For example, trastuzumab modified with methyltetrazine-amino-PEG4-azide shows 92% tumor uptake in HER2+ xenografts, compared to 58% for non-targeted controls .

Live-Cell Imaging

Tetrazine-TCO ligation facilitates real-time tracking of cell-surface receptors. A 2024 study demonstrated that EGFR-labeled with this reagent achieved 40 ms resolution in single-molecule tracking, surpassing quantum dot-based methods .

Radiopharmaceuticals

The azide group allows facile incorporation of 18F isotopes via strain-promoted azide-alkyne cycloaddition (SPAAC). In preclinical models, 18F-labeled peptides exhibited 3.8-fold higher tumor-to-background ratios than direct radiolabeling .

Stability and Biocompatibility

Serum Stability

Incubation in Dulbecco’s Modified Eagle Medium (DMEM + 10% FBS) at 37°C for 24 hours resulted in 85% compound integrity, outperforming non-methylated tetrazines (30% intact) .

Toxicity Profile

In vitro assays (MTT, LDH) showed no cytotoxicity at concentrations ≤100 μM in HEK293 cells . The PEG4 spacer reduces nonspecific protein binding, enhancing in vivo circulation times .

Comparative Analysis with Analogues

Table 2: Performance Metrics vs. Competing Linkers

| Linker | Reaction Rate (IEDDA, M−1s−1) | Serum Half-Life (h) | Tumor Uptake (%) |

|---|---|---|---|

| Methyltetrazine-PEG4 | 1,200 | 12.5 | 92 |

| Non-methylated Tz | 300 | 2.3 | 45 |

| DBCO-PEG4 | N/A | 8.1 | 78 |

Methyltetrazine-amino-PEG4-azide’s methyl group enhances both kinetic rates and metabolic stability compared to non-methylated variants .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume